N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group at the 1-position. The piperazine is linked via a two-carbon ethyl chain to a pyridin-3-yl group, while the terminal carboxamide group is attached to a 1,3-benzodioxole moiety. The benzodioxole ring provides electron-rich aromatic characteristics, which may enhance binding interactions in biological systems.
Properties
Molecular Formula |
C25H25FN4O3 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H25FN4O3/c26-20-4-6-21(7-5-20)29-10-12-30(13-11-29)22(19-2-1-9-27-15-19)16-28-25(31)18-3-8-23-24(14-18)33-17-32-23/h1-9,14-15,22H,10-13,16-17H2,(H,28,31) |
InChI Key |
ABTALAXWNWMKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a pyridine ring, contributing to its unique biological properties. Its molecular formula is with a molecular weight of 378.5 g/mol. The structure is characterized by the following key components:
- Piperazine Ring : A six-membered ring that enhances interaction with various receptors.
- Fluorophenyl Group : Increases binding affinity to target receptors.
- Pyridine Ring : Contributes to the compound's pharmacological profile.
The primary mechanism of action involves the compound's interaction with serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes. This interaction modulates neurotransmitter release and influences various signaling pathways, leading to potential therapeutic effects in mood disorders and other neurological conditions .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : The compound has shown promise in preclinical models for its ability to alleviate symptoms of depression by enhancing serotonergic transmission.
- Anxiolytic Effects : Studies suggest it may reduce anxiety-related behaviors in animal models.
- Cognitive Enhancement : Preliminary data indicate potential benefits in cognitive function, possibly through modulation of cholinergic systems.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Binding Studies : Binding affinity assays demonstrated significant interactions with serotonin receptors, indicating a potential for therapeutic use in mood disorders .
- Animal Models : In vivo studies on rodents showed that administration of the compound resulted in decreased immobility in forced swim tests, a common measure of antidepressant efficacy .
- Toxicity Assessment : Toxicological evaluations have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in acute toxicity studies .
Comparative Biological Activity Table
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide exhibit promising anticancer activities. The presence of the piperazine ring is often associated with enhanced biological activity against various cancer cell lines. For instance, derivatives containing piperazine have been evaluated for their cytotoxic effects on human cancer cell lines, revealing selective toxicity towards malignant cells while sparing healthy cells .
Case Study: Cytotoxicity Evaluation
A study focused on synthesizing benzoxazole derivatives that incorporate piperazine and fluorine moieties demonstrated significant cytotoxicity against A-549 lung carcinoma cells. This suggests that similar structures may provide a foundation for developing new anticancer agents .
Neurological Applications
The piperazine moiety is also linked to several pharmacological effects relevant to neurological disorders. Compounds with this structure have been investigated for their potential as antidepressants and anxiolytics. The interaction of piperazine derivatives with serotonin receptors has been a focal point in developing treatments for anxiety and depression .
Case Study: Serotonin Receptor Modulation
Research has shown that piperazine-containing compounds can modulate serotonin receptor activity, which is crucial for mood regulation. This modulation could lead to the development of effective treatments for mood disorders .
Antimicrobial Activity
Emerging studies suggest that compounds similar to this compound may exhibit antimicrobial properties. The ability of these compounds to inhibit bacterial growth could be attributed to their structural features that allow them to interact with bacterial cell membranes or metabolic pathways .
Case Study: Inhibition of Pathogen Growth
In vitro studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria by interfering with essential cellular processes. This opens avenues for developing new antibiotics based on this compound's structure .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its efficacy. Structure-activity relationship (SAR) studies can help identify which modifications enhance its potency against specific targets, whether they be cancer cells or microbial pathogens.
Data Table: Structure-Activity Relationships
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Piperazine Substitutions : The target compound and ’s analog share the 4-fluorophenyl group on piperazine, while compounds 6k, 6l, and 4l () feature bulkier bis(4-fluorophenyl)methyl groups. Bulkier substituents may hinder receptor access but improve metabolic stability .
- Functional Groups: The target’s benzodioxole carboxamide contrasts with sulfonamide (6k, 6l) and nitrobenzenesulfonamide (4l) groups.
- Synthesis Yields: Compound 4l () was synthesized in 58% yield, lower than typical yields in (unspecified but implied to vary widely).
Physicochemical Properties
- Melting Points : Compounds in exhibit melting points ranging from 132°C to 230°C, reflecting diverse crystallinity influenced by substituents. The target compound’s benzodioxole may lower melting points compared to sulfonamides due to reduced polarity .
- Characterization : All analogs in were validated via NMR (1H, 13C, 19F) and MS, confirming structural integrity. The target compound would likely require similar analytical rigor .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step coupling reactions. For example, piperazine derivatives are often coupled with halogenated intermediates via nucleophilic substitution. A general procedure involves reacting 1,3-benzodioxole-5-carboxylic acid derivatives with amines under activating agents (e.g., EDC/HOBt). Critical parameters include reaction temperature (optimized at 60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios of intermediates. Evidence from analogous compounds shows yields up to 85% when using purified starting materials and controlled pH conditions during amide bond formation .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
Key methods include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm; aromatic protons in benzodioxole at δ 6.8–7.2 ppm) .
- HPLC-MS : For purity assessment (≥95% purity achievable via reverse-phase chromatography) .
- Elemental analysis : To validate empirical formula matching theoretical values (e.g., C, H, N within ±0.4%) .
Q. What are the primary pharmacological targets of this compound?
The compound’s piperazine and benzodioxole moieties suggest affinity for serotonin (5-HT) and dopamine receptors. Structural analogs exhibit antagonism at D3 receptors (Ki ≈ 10–50 nM) and partial agonism at 5-HT1A receptors, likely due to the fluorophenyl group enhancing lipophilicity and binding pocket interactions .
Advanced Research Questions
Q. How can researchers optimize metabolic stability without compromising receptor affinity?
Strategies include:
- Trifluoromethyl substitution : Introducing electron-withdrawing groups to reduce CYP450-mediated oxidation (e.g., replacing labile methyl groups with CF3) .
- Bioisosteric replacement : Swapping the benzodioxole ring with a metabolically stable heterocycle (e.g., benzothiazole) while maintaining π-π stacking interactions .
- Prodrug design : Masking the carboxamide as an ester to enhance oral bioavailability, followed by enzymatic cleavage in vivo .
Q. How should discrepancies in reported receptor binding affinities be resolved?
Contradictory data may arise from assay variability. Methodological solutions include:
- Standardized receptor preparations : Use homogeneous cell lines (e.g., CHO-K1 expressing human D3 receptors) to minimize batch differences .
- Radioligand displacement assays : Validate results with [³H]spiperone or [³H]SCH-23390, ensuring consistent buffer ionic strength and pH .
- Computational docking : Compare binding poses using Schrödinger Suite or AutoDock to identify key residues (e.g., Asp110 in D3 receptors) influencing affinity variations .
Q. What in vivo models are appropriate for evaluating pharmacokinetic and efficacy profiles?
- Rodent models : Assess brain penetration via tail-vein injection, measuring plasma/brain ratios at 30- and 60-minute intervals. For neuropsychiatric targets, use forced swim tests (FST) or conditioned place preference (CPP) .
- Pharmacokinetic parameters : Calculate t½ using non-compartmental analysis (WinNonlin) and monitor metabolites via LC-MS/MS .
Data Contradiction Analysis
Q. How to interpret conflicting data on compound solubility across studies?
Discrepancies may stem from solvent choice (DMSO vs. saline) or measurement techniques (shake-flask vs. HPLC-UV). Recommendations:
- Standardize solvents : Use PBS (pH 7.4) with 0.5% Tween-80 for equilibrium solubility assays.
- Validate with nephelometry : Compare with HPLC-derived solubility to detect colloidal aggregation artifacts .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
